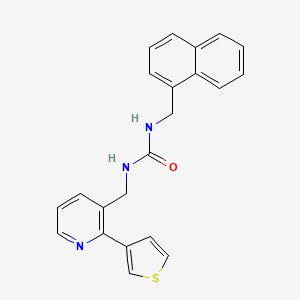

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a urea-based small molecule featuring a naphthalene moiety at the 1-position and a pyridine-thiophene hybrid substituent. The compound’s structure combines aromatic systems (naphthalene, pyridine, and thiophene) linked via methylene groups to the urea core.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-22(24-13-17-7-3-6-16-5-1-2-9-20(16)17)25-14-18-8-4-11-23-21(18)19-10-12-27-15-19/h1-12,15H,13-14H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLERJHRVGALHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of naphthalen-1-ylmethylamine and 2-(thiophen-3-yl)pyridine. These intermediates are then reacted under specific conditions to form the final urea derivative. Common reagents used in these reactions include isocyanates and catalysts that facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s naphthalen-1-ylmethyl and thiophen-3-yl-pyridinylmethyl groups differ from related urea derivatives (Table 1). For example:

- Electron-rich vs. electron-deficient substituents : The thiophene and naphthalene groups are electron-rich, likely increasing lipophilicity (logP) compared to halogenated analogs like 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridin-2-yl)methyl]thio}phenylurea (), which contains electron-withdrawing Cl and CF₃ groups .

- Melting points : Compounds with bulky aromatic substituents (e.g., 6-naphthalen-2-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine in ) exhibit high melting points (220°C), suggesting that the target compound’s naphthalene moiety may similarly enhance thermal stability .

Table 1: Substituent Comparison of Urea Derivatives

| Compound Name | Key Substituents | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | Naphthalen-1-ylmethyl, thiophen-3-yl-pyridine | N/A | ~3.5* |

| 1-[4-Chloro-3-(trifluoromethyl)phenyl]urea (7n) | Cl, CF₃, pyridine-thioether | N/A | ~2.8 |

| 1-(2,4-Dichlorophenyl)urea (5i) | 2,4-Dichlorophenyl, pyridin-3-yl | 186–188 | ~3.0 |

| 6-Naphthalen-2-yl-imidazo[1,2-a]pyridine (9a) | Naphthalen-2-yl, nitro, sulfonyl | 220 | ~2.2 |

*Predicted using fragment-based methods.

Key Research Findings

- Positional isomerism : Naphthalen-1-yl vs. naphthalen-2-yl substituents (as in ) impact molecular packing and solubility. The 1-position may reduce symmetry, lowering melting points compared to 2-substituted analogs .

- Thiophene vs. phenyl : Thiophene’s smaller size and sulfur atom could alter binding kinetics compared to phenyl or halogenated aryl groups in –5 .

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a thiophene-pyridine unit through a urea functional group. Its molecular formula is , with a molecular weight of approximately 348.46 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Naphthalenyl Intermediate : Alkylation of naphthalene using suitable alkyl halides.

- Synthesis of Thiophene-Pyridine Intermediate : Functionalization of thiophene and pyridine rings.

- Coupling Reaction : The final step involves the reaction between the naphthalenyl and thiophene-pyridine intermediates in the presence of a urea derivative under controlled conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells, with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 52 | Induction of apoptosis, tubulin disruption |

| MDA-MB-231 | 74 | G2/M phase arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound's efficacy in reducing viral plaque formation indicates its potential as a therapeutic agent in viral infections .

The biological activity of this compound is believed to be mediated through its interaction with specific protein targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Signal Transduction Modulation : It could disrupt cellular signaling pathways critical for tumor growth and survival.

- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed, leading to increased apoptosis in cancer cells .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models, further supporting its anticancer efficacy .

- Antiviral Efficacy : In vitro testing showed that the compound reduced HSV plaque formation by over 60%, suggesting strong antiviral potential .

Q & A

Q. Basic Bioactivity Screening

- Antiproliferative Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Enzyme Inhibition : Kinase or phosphatase inhibition assays (IC determination) via fluorescence-based protocols .

- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity.

How do structural modifications at specific positions affect its pharmacological profile?

Q. Advanced Structure-Activity Relationship (SAR)

- Naphthalene Substitution : Introducing electron-withdrawing groups (e.g., Cl, NO) at the naphthalene ring enhances target binding affinity but may reduce solubility .

- Pyridine-Thiophene Linker : Replacing thiophen-3-yl with furan or altering pyridine substitution patterns modulates pharmacokinetic properties, as seen in related urea derivatives .

- Urea Core : Thiourea analogs show improved metabolic stability but lower aqueous solubility .

What challenges arise in achieving high-purity crystalline forms, and how can they be addressed?

Q. Advanced Crystallization Challenges

- Polymorphism : Multiple crystalline forms may emerge due to flexible urea linkages. Use solvent-drop grinding or controlled cooling rates to isolate the thermodynamically stable form .

- Co-Crystal Formation : Co-crystallize with pharmaceutically acceptable acids (e.g., succinic acid) to enhance stability .

- Purity Monitoring : Combine HPLC (>95% purity) with differential scanning calorimetry (DSC) to detect polymorphic impurities.

What computational methods predict binding interactions with target proteins?

Q. Advanced Computational Modeling

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases or phosphatases, validated by crystallographic data .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions.

- QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects with activity .

How should contradictory data in biological assays be analyzed and resolved?

Q. Advanced Data Contradiction Analysis

- Dose-Dependent Effects : Replicate assays across multiple concentrations to distinguish true activity from assay noise .

- Cell Line Variability : Validate findings in ≥3 cell lines with distinct genetic backgrounds.

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .

What strategies optimize solubility and stability for in vivo studies?

Q. Advanced Formulation Strategies

- Prodrug Design : Introduce phosphate esters at the urea nitrogen to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) for sustained release, improving bioavailability .

- pH Adjustment : Formulate at pH 4–5 (citrate buffer) to prevent urea hydrolysis .

How does the compound's metabolism in biological systems influence its efficacy?

Q. Advanced Pharmacokinetics

- Cytochrome P450 (CYP) Profiling : Incubate with human liver microsomes (HLMs) to identify major metabolites (e.g., hydroxylation at naphthalene) .

- Metabolite Identification : UPLC-QTOF-MS/MS to detect glucuronide conjugates, which may reduce activity .

- Half-Life Extension : Co-administer with CYP inhibitors (e.g., ketoconazole) to prolong systemic exposure.

What toxicological parameters are critical for early-stage safety assessment?

Q. Advanced Toxicology

- Acute Toxicity : OECD Guideline 423 testing in rodents (dose range: 50–2000 mg/kg) to determine LD .

- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay to rule out mutagenicity .

- Hepatorenal Effects : Monitor ALT/AST (liver) and BUN/creatinine (kidney) levels in repeat-dose studies (28-day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.